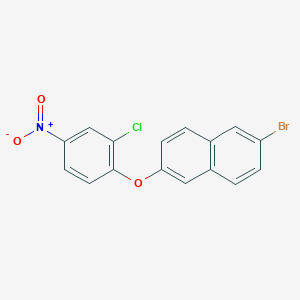
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a naphthalene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Reduction: Formation of 2-amino-6-(2-chloro-4-nitrophenoxy)naphthalene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of the phenoxy group.
2-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of the phenoxy group.
2-Bromo-6-chloro-4-nitroaniline: Similar functional groups but different substitution pattern on the naphthalene ring.
Uniqueness
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, offering different reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
83054-01-7 |
|---|---|
Molecular Formula |
C16H9BrClNO3 |
Molecular Weight |
378.60 g/mol |
IUPAC Name |
2-bromo-6-(2-chloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9BrClNO3/c17-12-3-1-11-8-14(5-2-10(11)7-12)22-16-6-4-13(19(20)21)9-15(16)18/h1-9H |
InChI Key |
QSPBMMGLSGCABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


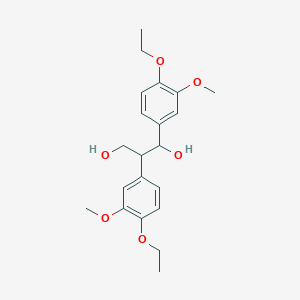
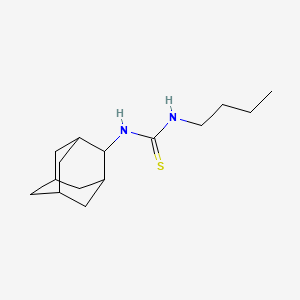
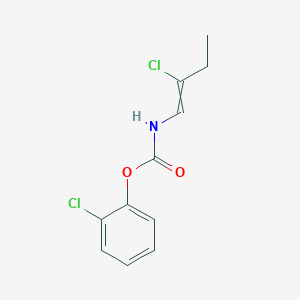
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
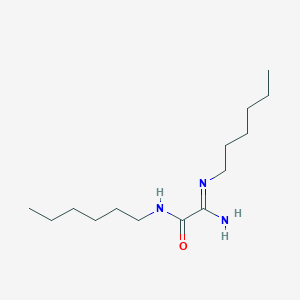
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)


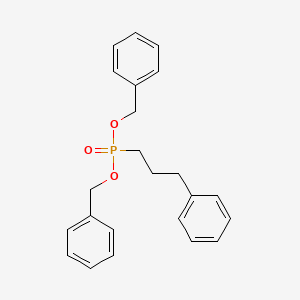
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
